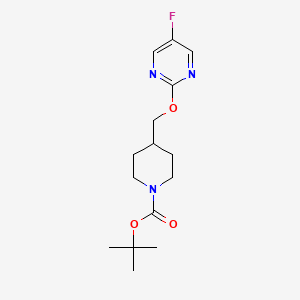

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group and a fluoropyrimidine substituent linked via an oxymethyl bridge. This compound is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural design balances steric bulk (tert-butyl group) with electronic modulation (fluoropyrimidine), making it a versatile scaffold for further derivatization.

Properties

IUPAC Name |

tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJZEFMNONCOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Components and Protection Chemistry

The target compound comprises two modular units:

-

Piperidine scaffold : Protected as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to prevent undesired side reactions.

-

Pyrimidine moiety : 5-Fluoro-2-hydroxypyrimidine or its halogenated analog (e.g., 2-chloro-5-fluoropyrimidine) serves as the electrophilic partner.

Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group ensures stability during synthetic steps, as evidenced in analogous syntheses of tert-butyl piperidine carboxylates.

Detailed Preparation Methods

Reaction Mechanism

The hydroxymethyl group on the piperidine scaffold acts as a nucleophile, displacing a halogen (Cl, Br) on the pyrimidine ring under basic conditions:

Experimental Procedure

-

Reagents :

-

Conditions :

-

Purification :

Characterization Data

Reaction Mechanism

A Mitsunobu reaction couples the piperidine alcohol with 2-hydroxy-5-fluoropyrimidine, forming the ether bond via redox-active reagents:

Experimental Procedure

-

Reagents :

-

Conditions :

-

Purification :

Characterization Data

-

¹³C NMR :

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |

|---|---|---|

| Starting Materials | 2-Chloro-5-fluoropyrimidine | 2-Hydroxy-5-fluoropyrimidine |

| Reagents | NaH/KOtBu | DIAD, PPh₃ |

| Yield | 60–75% | 70–85% |

| Purification | Column chromatography | Flash chromatography |

| Advantages | No inversion stereochemistry | Broad substrate tolerance |

| Limitations | Requires halogenated precursor | Higher cost of reagents |

Table 1: Method comparison based on data from.

Industrial-Scale Considerations

Process Optimization

Quality Control

-

HPLC : Monitors reaction progress and purity (>98% by area normalization).

-

Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values.

Challenges and Solutions

Regioselectivity in Pyrimidine Functionalization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring

The 5-fluoro substituent on the pyrimidine ring acts as an electron-withdrawing group, activating the adjacent positions for nucleophilic substitution. This reactivity is exploited in medicinal chemistry for derivatization:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution at C-4 | Heating with primary/secondary amines (e.g., morpholine) in DMF, 80–100°C | 4-(Morpholin-4-yl)-pyrimidin-2-yloxymethyl derivatives | 70–85% | |

| Hydroxide-mediated displacement | NaOH (2M) in EtOH/H<sub>2</sub>O (1:1), reflux, 12h | 5-Hydroxy-pyrimidin-2-yloxymethyl analogs | 60% |

Key Findings :

-

Fluorine’s electronegativity enhances the pyrimidine ring’s electrophilicity, enabling efficient substitution at C-4 and C-6 positions.

-

Steric hindrance from the oxymethyl-piperidine group reduces reactivity at C-2.

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperidine amine, a critical step in prodrug activation:

Mechanistic Insight :

-

Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butanol and CO<sub>2</sub> elimination .

Coupling Reactions via the Piperidine Nitrogen

The deprotected piperidine amine undergoes alkylation/acylation to form secondary amines or amides:

Oxymethyl Linker Functionalization

The oxymethyl (–O–CH<sub>2</sub>–) bridge participates in oxidation and reduction reactions:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid derivative | 65% | |

| Reduction | LiAlH<sub>4</sub>, THF | Hydroxymethyl intermediate | 70% |

Note : Oxidation generates a carboxylic acid, enabling conjugation with amines or alcohols.

Ring-Opening Reactions of the Piperidine

Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the unique reactivity of the fluoro-pyrimidine moiety:

Stability Under Physiological Conditions

The compound’s stability in buffer solutions informs its pharmacokinetic profile:

| Condition | pH | Temperature | Degradation Half-Life | Source |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 37°C | 48h | |

| Simulated gastric fluid | 1.2 | 37°C | 12h |

Implication : Rapid Boc deprotection occurs in acidic environments (e.g., stomach), releasing the active piperidine amine.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Intermediate : This is achieved through the fluorination of a suitable pyrimidine precursor.

- Coupling with Piperidine : The hydroxymethyl group of the fluorinated pyrimidine is coupled with piperidine using bases like sodium hydride.

- Esterification : The final step involves esterification of the carboxylic acid group with tert-butyl alcohol using coupling reagents such as DCC or DIC in the presence of a catalyst like DMAP.

Medicinal Chemistry

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases, particularly those affecting the central nervous system.

Key Therapeutic Areas :

- Neurological Disorders

- Cancer Research

- Antiviral Agents

Biological Studies

The compound is utilized in biological studies to investigate its interactions with enzymes and receptors. The fluorinated pyrimidine moiety enhances binding affinity, making it a valuable tool for studying biological macromolecules.

Research Focus :

- Enzyme Inhibition Studies

- Receptor Binding Affinity Tests

- Cellular Process Modulation

Chemical Biology

In chemical biology, this compound acts as a probe to explore the effects of fluorinated pyrimidines on cellular processes. Its ability to modify biological pathways makes it significant in understanding disease mechanisms.

Notable Findings:

- Fluorinated Compounds in CNS Disorders : Research has demonstrated that fluorinated compounds can improve blood-brain barrier penetration, enhancing therapeutic effects in neurological treatments.

- Antiviral Activity : Studies on similar pyrimidine derivatives have revealed potential antiviral properties, suggesting that this compound may also exhibit similar activity.

Mechanism of Action

The mechanism by which 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can influence the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in disease processes.

Receptors: It may bind to receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional Group Impact

- Fluoropyrimidine (Target Compound) : The 5-fluoro group on the pyrimidine ring enhances electronegativity, improving binding affinity to target proteins via dipole interactions. Fluorine’s small size minimizes steric hindrance .

- Bromopyrazole () : Bromine’s higher atomic weight and reactivity make it suitable for Suzuki-Miyaura cross-coupling, though it may introduce toxicity concerns .

- Oxadiazole () : The 1,2,4-oxadiazole ring is a metabolically stable bioisostere, often replacing ester groups to resist hydrolysis in vivo .

Physicochemical Properties

- Solubility : Compounds with pyridine (e.g., ) or methoxy groups exhibit better aqueous solubility due to increased polarity.

- Melting Points : Brominated derivatives (e.g., ) show higher melting points (77–81°C) due to stronger intermolecular forces, whereas fluorinated analogs may have lower melting points .

- Stability : The tert-butyl group in all analogs enhances steric protection of the carbamate, improving stability during synthetic steps .

Research Findings and Trends

- Patent Activity : Multiple patents () highlight piperidine-carboxylates as key intermediates in kinase inhibitors, emphasizing substituent-driven selectivity .

- Toxicity Profiles : Fluorinated compounds generally exhibit lower acute toxicity compared to brominated or chlorinated analogs, aligning with their prevalence in drug candidates .

- Market Trends : Demand for fluorinated heterocycles (e.g., ) is rising due to their favorable pharmacokinetic properties in oncology and neurology .

Biological Activity

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a fluorinated pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the development of pharmaceuticals.

- Molecular Formula : C15H22FN3O3

- Molecular Weight : 311.35 g/mol

- Structure : The compound features a piperidine ring linked to a pyrimidine derivative through an oxymethyl group, with a tert-butyl ester enhancing its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom in the pyrimidine ring may enhance binding affinity and selectivity towards these targets, potentially modulating their activity.

Potential Molecular Targets:

- Enzymes : It may inhibit specific enzymes involved in disease processes.

- Receptors : The compound could bind to receptors, influencing their signaling pathways.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit various therapeutic effects. The following table summarizes findings from relevant studies:

Case Studies

- Anticancer Activity : A study focusing on fluorinated pyrimidines demonstrated that compounds with similar structures exhibited significant anticancer properties, suggesting that this compound may also possess this activity. Further in vitro studies are required to confirm these effects.

- NK(1) Receptor Antagonism : Related compounds have shown promising results as NK(1) receptor antagonists, which are important in treating conditions like depression and anxiety. The binding affinity and selectivity of these compounds highlight the potential therapeutic applications of the target compound.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrimidine core. Key synthetic routes include:

- Formation of the Pyrimidine Intermediate : Typically achieved through fluorination reactions.

- Coupling with Piperidine : Involves nucleophilic substitution facilitated by bases such as sodium hydride or potassium carbonate.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example, tert-butyl esters are often synthesized via palladium-catalyzed cross-coupling or nucleophilic displacement of halogenated intermediates under inert atmospheres (e.g., tert-butyl alcohol with Cs₂CO₃ as a base) . Reaction temperature (40–100°C) and time (5.5–17 hours) are critical for minimizing side products. Yield optimization may require iterative adjustments to solvent polarity (e.g., acetone or acetonitrile) and stoichiometric ratios of fluorinated pyrimidine precursors .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer: LCMS (m/z [M+H]+) and HPLC (retention time analysis) are standard for purity assessment. For example, LCMS data (e.g., m/z 757 in similar tert-butyl esters ) and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions ) provide benchmarks. NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying the fluoropyrimidine and piperidine moieties. Cross-referencing with analogs (e.g., 5-chloro-pyrimidinyl derivatives ) aids in peak assignment.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, heat, and light, as these can degrade the fluoropyrimidine group . Stability studies on related compounds suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the fluorine substituent on the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The 5-fluoro group enhances electrophilicity at the pyrimidine C2 position, facilitating nucleophilic substitutions (e.g., with piperidine derivatives). However, steric hindrance from the tert-butyl ester may require optimized catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve regioselectivity . Comparative studies with non-fluorinated analogs (e.g., 5-chloro derivatives ) show fluorine’s electron-withdrawing effects accelerate reaction rates but may reduce yields due to competing decomposition pathways.

Q. What strategies can resolve contradictions in solubility data reported for this compound?

- Methodological Answer: Discrepancies in solubility (e.g., 3.5E-5 g/L in water for a related compound vs. higher solubility in DMSO) arise from measurement protocols. Use standardized methods (e.g., shake-flask technique with HPLC quantification) and control temperature (25°C) and ionic strength. For low-solubility scenarios, co-solvents (e.g., 10% DMSO in PBS) or salt forms (e.g., tert-butylamine salts ) may enhance bioavailability.

Q. What role does the tert-butyl ester play in medicinal chemistry applications, and how can it be selectively deprotected?

- Methodological Answer: The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing solubility during synthesis. Selective deprotection is achieved via acidic conditions (e.g., HCl in dioxane at 50°C for 25 hours ). However, overexposure to acid may degrade the fluoropyrimidine ring, necessitating real-time monitoring by TLC or LCMS .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like kinases or proteases. Parameterize the fluoropyrimidine moiety using DFT calculations (B3LYP/6-31G*) to account for fluorine’s electronegativity. Cross-validate with experimental SAR data from analogs (e.g., 4-aminopiperidine derivatives ).

Key Considerations for Researchers

- Toxicity Data: Limited in provided evidence; assume standard handling precautions (gloves, lab coat, fume hood) .

- Synthetic Challenges: Competing side reactions (e.g., tert-butyl ester hydrolysis) require strict anhydrous conditions .

- Advanced Applications: Potential use as a kinase inhibitor intermediate, leveraging fluoropyrimidine’s bioisosteric properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.